(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate

Nucleophilic substitution Leaving group kinetics SN2 reaction optimization

(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate (CAS 1512718-16-9 for the racemate; CAS 917882-64-5 for the (S)-enantiomer) is a sulfonate ester derived from (1,4-dioxan-2-yl)methanol and p-toluenesulfonyl chloride. With a molecular formula of C₁₂H₁₆O₅S and a molecular weight of 272.32 g·mol⁻¹, the compound belongs to the class of primary alkyl tosylates incorporating a saturated six-membered diether heterocycle.

Molecular Formula C12H16O5S
Molecular Weight 272.32 g/mol
Cat. No. B7889720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate
Molecular FormulaC12H16O5S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2COCCO2
InChIInChI=1S/C12H16O5S/c1-10-2-4-12(5-3-10)18(13,14)17-9-11-8-15-6-7-16-11/h2-5,11H,6-9H2,1H3
InChIKeyJOMHMWCSNNGYNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate – Identity, Physicochemical Baseline, and Procurement-Relevant Classification


(+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate (CAS 1512718-16-9 for the racemate; CAS 917882-64-5 for the (S)-enantiomer) is a sulfonate ester derived from (1,4-dioxan-2-yl)methanol and p-toluenesulfonyl chloride [1]. With a molecular formula of C₁₂H₁₆O₅S and a molecular weight of 272.32 g·mol⁻¹, the compound belongs to the class of primary alkyl tosylates incorporating a saturated six-membered diether heterocycle [2]. The (R)-enantiomer exhibits a melting point of 53–54 °C , and the computed XLogP3 of 1.1 reflects moderate lipophilicity conferred by the tosyl aromatic ring balanced against the hydrophilic dioxane oxygen atoms [1]. Commercially, the compound is offered at ≥95% purity (standard grade) and ≥98% (high-purity grade) with batch-specific QC documentation including NMR, HPLC, and GC . Its primary utility lies as a reactive electrophilic building block wherein the tosylate serves as an activated leaving group for nucleophilic displacement, enabling the introduction of the (1,4-dioxan-2-yl)methyl fragment into more complex molecular architectures [3].

Why Generic Substitution of (+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate with Other Sulfonate Esters or Halide Analogs Risks Synthetic Outcome


The (1,4-dioxan-2-yl)methyl framework cannot be replaced by a simple alkyl tosylate or by halogenated analogs without altering at least three critical parameters: leaving-group reactivity, heterocycle-derived physicochemical properties, and downstream stereochemical outcomes. The tosylate anion (TsO⁻) exhibits a relative nucleofugality of ~10⁵ in SN2 displacement reactions, approximately 10,000-fold greater than bromide and 1,000-fold greater than iodide, yet roughly 1,000-fold lower than the corresponding triflate [1]. This intermediate reactivity window is decisive for controlled substitution at the primary neopentyl-like carbon adjacent to the dioxane ring, where excessive leaving-group lability (e.g., triflate) leads to premature elimination or solvolysis, while insufficient activation (e.g., unactivated chloride) results in stalled conversion [2]. Furthermore, the 1,4-dioxane heterocycle itself contributes five hydrogen-bond acceptor sites and a computed topological polar surface area of 70.2 Ų—parameters that directly influence molecular recognition when the fragment is incorporated into target-binding molecules, rendering morpholine, piperidine, or tetrahydrofuran surrogates non-equivalent [3]. The quantitative evidence below substantiates each of these differentiation axes.

Quantitative Differentiation Evidence for (+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate Relative to Closest Analogs


Leaving-Group Reactivity: Tosylate Occupies a Unique Intermediate Reactivity Window Between Mesylate and Triflate

The p-toluenesulfonate leaving group (TsO⁻) exhibits an approximate relative reactivity of 10⁵ in SN2 displacement reactions (NaI/acetone, 60 °C), placing it approximately 10⁵-fold more reactive than chloride (relative rate = 1), 10⁴-fold more reactive than bromide (relative rate = 10), and 10³-fold more reactive than iodide (relative rate = 10²) [1]. Critically, it is approximately 10³-fold less reactive than the triflate leaving group (CF₃SO₂O⁻, relative rate = 10⁸), which is frequently too labile for preparative-scale transformations involving the sterically encumbered (1,4-dioxan-2-yl)methyl substrate [1]. The mesylate (CH₃SO₂O⁻), while not tabulated in the same absolute-rate scale, is established in the literature to be approximately 3- to 10-fold more reactive than tosylate in SN1 manifolds, a property that compromises stereochemical fidelity for chiral secondary alcohol-derived substrates [2].

Nucleophilic substitution Leaving group kinetics SN2 reaction optimization

Validated Kilogram-Scale Utility: Use as a Key Intermediate in the c-Met Kinase Inhibitor MK-2461 Synthesis

The (R)-enantiomer of (1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate (tosylate 22B-2) was employed as a pivotal intermediate at a 7.76 kg input scale in the patented synthesis of MK-2461, an ATP-competitive c-Met receptor tyrosine kinase inhibitor [1]. Specifically, tosylate 22B-2 (7.76 kg) was reacted with methylamine (33 wt% in ethanol, 62 L) at 65 °C for 20 hours to effect nucleophilic displacement, yielding the N-methylamine intermediate 22B-3 after hydrochloride salt formation . This contrasts with the corresponding bromide or mesylate analogs—which are not documented at comparable scale for this scaffold—where premature quaternization or elimination side reactions would erode yield and complicate purification at multi-kilogram scale [2].

Process chemistry Tyrosine kinase inhibitor Kilogram-scale synthesis Pharmaceutical intermediate

Stereochemical Integrity: Tosylation Preserves Enantiomeric Purity of the Parent (1,4-Dioxan-2-yl)methanol

Tosylation of enantiomerically pure (1,4-dioxan-2-yl)methanol proceeds with complete retention of configuration at the chiral center, as the reaction involves O–H bond cleavage rather than C–O bond cleavage . The absolute configuration of the (R)- and (S)-enantiomers of the parent alcohol was established by Pallavicini et al. through correlation with (R)-1-O-benzylglycerol and confirmed by chiral HPLC and specific rotation measurements [1][2]. Consequently, the (S)-tosylate (CAS 917882-64-5, [α]D controlled by supplier QC) and (R)-tosylate (CAS not separately registered but available via Sigma-Aldrich/Enamine, mp 53–54 °C) each serve as stereodefined electrophiles for SN2 inversions, delivering the opposite enantiomer of the displacement product with predictable stereochemistry. In contrast, conversion of the alcohol directly to the bromide using PBr₃ or HBr proceeds with variable degrees of racemization due to competing SN1 pathways at the secondary-like neopentyl carbon [3].

Chiral building block Stereochemical fidelity Enantiomeric purity SN2 inversion

1,4-Dioxane Scaffold Differentiation: Physicochemical and Bioisosteric Properties Versus Morpholine, Piperidine, and THF Analogs

The (1,4-dioxan-2-yl)methyl fragment, when incorporated into target molecules via tosylate displacement, introduces a scaffold with distinct physicochemical properties relative to common heterocyclic alternatives. The dioxane ring bears zero hydrogen-bond donors and five hydrogen-bond acceptors (two ring oxygens plus three sulfonate oxygens in the tosylate precursor), yielding a topological polar surface area (TPSA) of 70.2 Ų . This compares to morpholine analogs (one H-bond donor if N–H, TPSA ~41–50 Ų depending on substitution), piperidine (one H-bond donor, TPSA ~12–30 Ų), and tetrahydrofuran (zero H-bond donors, TPSA ~18 Ų) [1]. The computed XLogP3 of 1.1 for the tosylate reflects moderate lipophilicity, whereas the corresponding morpholine- and piperidine-based tosylates are expected to exhibit higher logP values (estimated +0.5 to +1.5 log units) due to the absence of the second ring oxygen [2]. The 1,4-dioxane motif has been explicitly validated as a bioisosteric replacement for morpholine and piperidine in CNS-penetrant drug candidates targeting serotonin (5-HT₁A) and dopamine (D₂-like) receptors, where the altered hydrogen-bonding profile of the dioxane ring modulates subtype selectivity [3].

Bioisostere Drug design Linker chemistry Physicochemical profiling

Highest-Impact Application Scenarios for (+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate Based on Quantitative Differentiation Evidence


Process-Scale Synthesis of Chiral Amine Pharmaceutical Intermediates (e.g., c-Met Kinase Inhibitors)

The kilogram-scale validation of the (R)-tosylate (7.76 kg input) in the synthesis of the MET tyrosine kinase inhibitor MK-2461 establishes this compound as the electrophile of choice for introducing the chiral (1,4-dioxan-2-yl)methylamine fragment . The tosylate's intermediate leaving-group reactivity (10⁵ relative rate) enables efficient displacement by methylamine at 65 °C without the competing elimination that plagues triflate-based approaches or the sluggish conversion observed with the corresponding chloride [1]. Procurement of the pre-formed tosylate eliminates the need for in-house alcohol activation and its associated quality control burden, providing a direct path from commercial building block to advanced pharmaceutical intermediate [2].

Stereodefined Building Block for CNS-Penetrant Drug Candidates Targeting GPCRs

When incorporated into N-((1,4-dioxan-2-yl)methyl)amine scaffolds, the (1,4-dioxan-2-yl)methyl fragment confers a distinctive hydrogen-bonding signature (TPSA 70.2 Ų, zero HBD, five HBA) that has been shown to modulate subtype selectivity at serotonin 5-HT₁A and dopamine D₂-like receptors [3]. The availability of both (R)- and (S)-tosylate enantiomers (the latter as CAS 917882-64-5) enables systematic exploration of stereochemistry-activity relationships at these therapeutically relevant GPCR targets. The dioxane ring's bioisosteric relationship to morpholine—coupled with reduced basicity and altered hydrogen-bonding—offers medicinal chemists a differentiated tool for fine-tuning CNS exposure and off-target profiles [4].

Nucleoside Analog Discovery: 1,4-Dioxane as a Sugar Mimetic Scaffold

The (1,4-dioxan-2-yl)methyl tosylate serves as a key electrophile for constructing 1,4-dioxane nucleoside analogues, wherein the six-membered diether ring mimics the sugar moiety of natural nucleosides [5]. In published work by Prisbe, 2',3'-seconucleoside tosylates bearing the dioxane fragment were reacted with purine bases to yield guanine- and adenine-substituted (hydroxymethyl)dioxanes [5]. Although the resulting analogues did not display significant antiviral activity (all ID₅₀ values > 10⁻⁴ M in the study), the synthetic methodology validates the tosylate as a competent electrophile for constructing nucleoside mimetics, and the absence of activity provides a clear baseline for further scaffold optimization [5][6]. The dioxane ring's two oxygen atoms distinguish it from tetrahydrofuran- and cyclopentane-based nucleoside analogues, offering an underexplored chemical space for antiviral and anticancer nucleoside discovery programs.

PROTAC Linker and Bifunctional Degrader Assembly

The (1,4-dioxan-2-yl)methyl fragment, introduced via the tosylate, serves as a conformationally defined linker module in PROTAC design, where the dioxane ring provides a semi-rigid spacer with five hydrogen-bond acceptor sites that can influence ternary complex formation and degrader solubility . Compared to the widely used polyethylene glycol (PEG) linkers—which are highly flexible and can adopt numerous solution conformations—the 1,4-dioxane-containing linker introduces a degree of conformational restriction that may favor productive ternary complex geometry while maintaining adequate aqueous solubility (the dioxane ring contributes two oxygen atoms to the overall HBA count) . The tosylate leaving group enables modular, sequential conjugation: the (1,4-dioxan-2-yl)methyl fragment can first be attached to one ligand (E3 ligase recruiter or target-protein warhead) via nucleophilic displacement, and subsequently elaborated at the remaining functional handle.

Quote Request

Request a Quote for (+/-)-(1,4-Dioxan-2-YL)methyl 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.